4-(1-Hydroxyethyl)phenyl cyanate
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Overview
Description
4-(1-Hydroxyethyl)phenyl cyanate is a chemical compound that belongs to the class of cyanate esters. Cyanate esters are known for their high thermal stability, low moisture absorption, and excellent dielectric properties. These characteristics make them valuable in various industrial applications, particularly in the production of high-performance polymers and composites.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxyethyl)phenyl cyanate typically involves the reaction of 4-(1-Hydroxyethyl)phenol with cyanogen chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like acetone at low temperatures to ensure the stability of the reactants and products .
Industrial Production Methods
On an industrial scale, the production of cyanate esters, including this compound, involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1-Hydroxyethyl)phenyl cyanate undergoes various chemical reactions, including:
Cyclotrimerization: This reaction leads to the formation of polycyanurates, which are highly cross-linked polymers with excellent thermal and mechanical properties.
Substitution Reactions: The cyanate group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cyclotrimerization: Typically carried out at elevated temperatures (250-300°C) in the presence of catalysts to facilitate the reaction.
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, and the reactions are usually conducted in polar solvents.
Major Products Formed
Scientific Research Applications
4-(1-Hydroxyethyl)phenyl cyanate has several applications in scientific research:
Mechanism of Action
The primary mechanism of action for 4-(1-Hydroxyethyl)phenyl cyanate involves its ability to undergo cyclotrimerization to form polycyanurates. This reaction is facilitated by the presence of catalysts and elevated temperatures, leading to the formation of a highly cross-linked polymer network. The molecular targets and pathways involved in this process are primarily related to the reactivity of the cyanate group and its ability to form stable triazine rings .
Comparison with Similar Compounds
Similar Compounds
4-(1-Hydroxyethyl)phenyl acetate: Similar in structure but with an acetate group instead of a cyanate group.
1-(4-Cyanatophenyl)-2-(3,5-dicyanatophenyl)ethane: Another cyanate ester with multiple cyanate groups, offering different properties and applications.
Uniqueness
4-(1-Hydroxyethyl)phenyl cyanate is unique due to its specific structure, which provides a balance of reactivity and stability. This makes it particularly suitable for applications requiring high thermal stability and low moisture absorption, such as in the electronics industry .
Properties
CAS No. |
212631-93-1 |
---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
[4-(1-hydroxyethyl)phenyl] cyanate |
InChI |
InChI=1S/C9H9NO2/c1-7(11)8-2-4-9(5-3-8)12-6-10/h2-5,7,11H,1H3 |
InChI Key |
YINUFMXLJLBASZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC#N)O |
Origin of Product |
United States |
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